molecular formula C14H15FN2O B2387250 (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034282-14-7

(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B2387250
CAS No.: 2034282-14-7
M. Wt: 246.285
InChI Key: AGMAXRQVSPQTJV-UHFFFAOYSA-N
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Description

(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic organic compound that features a piperidine ring fused with a cyclopropylidene group and a fluorinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated pyridine ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: KF in DMF for fluorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: It could be investigated for its potential therapeutic effects, including its activity as an enzyme inhibitor or receptor modulator.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclopropylidenepiperidin-1-yl)(5-chloropyridin-3-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-Cyclopropylidenepiperidin-1-yl)(5-bromopyridin-3-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-13-7-12(8-16-9-13)14(18)17-5-3-11(4-6-17)10-1-2-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMAXRQVSPQTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC(=CN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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